

5-Methoxynicotinic acid chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Methoxynicotinic acid

Cat. No.: B1366029

[Get Quote](#)

An In-Depth Technical Guide to **5-Methoxynicotinic Acid**: Structure, Properties, and Synthesis

Introduction

5-Methoxynicotinic acid, also known by its IUPAC name 5-methoxypyridine-3-carboxylic acid, is a heterocyclic organic compound. It belongs to the family of pyridinecarboxylic acids, which are structural isomers of nicotinic acid (Vitamin B3) featuring a carboxylic acid group on a pyridine ring. The presence of a methoxy group at the 5-position significantly influences the molecule's electronic properties, reactivity, and biological activity, making it a valuable building block in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and safety considerations, tailored for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

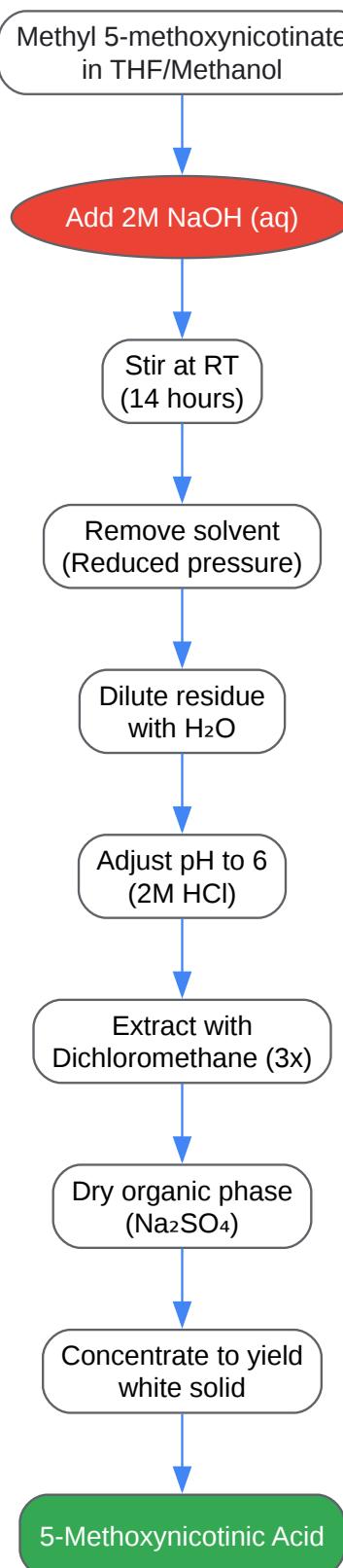
Molecular Structure

5-Methoxynicotinic acid consists of a pyridine ring substituted with a carboxylic acid group at the 3-position and a methoxy group at the 5-position. The nitrogen atom in the pyridine ring and the oxygen atoms of the substituents make it a polar molecule with hydrogen bond donor and acceptor capabilities.

Caption: Chemical structure of **5-Methoxynicotinic Acid**.

Physicochemical Data

The core properties of **5-Methoxynicotinic acid** are summarized below. It is a white crystalline solid under standard conditions.^[1] There is notable variability in the reported melting point across different suppliers, which may be attributable to differences in purity or crystalline form.


Property	Value	Source(s)
IUPAC Name	5-methoxypyridine-3-carboxylic acid	[2][3]
CAS Number	20826-03-3	[2][4][5]
Molecular Formula	C ₇ H ₇ NO ₃	[2][4][5]
Molecular Weight	153.14 g/mol	[2][3][4]
Appearance	White crystal or crystalline powder	[1]
Melting Point	127-131 °C / 235-237 °C	[1][5]
Boiling Point	330.9 ± 22.0 °C (Predicted)	[1]
pKa	2.08 ± 0.10 (Predicted)	[1]
Solubility	Soluble in hot water, ethanol, and ether. Almost insoluble in benzene and chloroform.	[1]
InChI Key	VDZUWTLBWRZRTR-UHFFFAOYSA-N	[2][3]
Canonical SMILES	COC1=CN=CC(=C1)C(=O)O	[3]

Synthesis and Experimental Protocols

5-Methoxynicotinic acid is typically synthesized via the hydrolysis of its corresponding ester, methyl 5-methoxynicotinate. This method is efficient and proceeds under standard laboratory conditions.

Representative Synthesis: Hydrolysis of Methyl 5-Methoxynicotinate

This protocol describes the base-catalyzed hydrolysis of the methyl ester to yield the carboxylic acid.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **5-Methoxynicotinic Acid**.

Detailed Experimental Protocol

Causality: The synthesis begins with the ester precursor because the methoxy group can be readily introduced at an earlier stage (e.g., from 5-hydroxynicotinic acid).[6][7] Base-catalyzed hydrolysis is a classic and reliable method for converting esters to carboxylic acids. The use of a THF/methanol co-solvent system ensures the solubility of the organic ester in the presence of the aqueous base.

- Reaction Setup: To a solution of methyl 5-methoxynicotinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (1:1 v/v), add a 2 M aqueous sodium hydroxide (NaOH) solution (approx. 3 eq).[8]
- Reaction: Stir the resulting mixture at room temperature for approximately 14 hours.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: a. Following reaction completion, remove the organic solvents (THF, methanol) by distillation under reduced pressure.[8] b. Dilute the remaining aqueous residue with distilled water.[8] c. Carefully adjust the pH of the aqueous phase to 6 using a 2 M aqueous hydrochloric acid (HCl) solution.[8] This protonates the carboxylate salt, causing the less soluble carboxylic acid to be amenable to extraction. d. Extract the aqueous phase three times with an organic solvent such as dichloromethane.[8]
- Isolation: a. Combine the organic extracts and wash them with saturated saline solution (brine) to remove residual water and inorganic salts.[8] b. Dry the organic phase over anhydrous sodium sulfate.[8] c. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield **5-methoxynicotinic acid** as a white solid.[8]
- Validation: The identity and purity of the final product can be confirmed using standard analytical techniques. A reported LC-MS analysis shows a retention time of 0.36 min and m/z of 154.1 [M+H]⁺, confirming the expected molecular weight.[8]

Reactivity and Applications in Drug Development

As a substituted pyridine derivative, **5-methoxynicotinic acid** is a versatile intermediate. The carboxylic acid group can undergo typical reactions such as esterification, amidation, and

reduction. The pyridine ring can be subject to further functionalization, although the existing substituents will direct the regioselectivity of electrophilic or nucleophilic attack.

Its primary application is as a key organic building block in the synthesis of more complex molecules.^[4] Heterocyclic scaffolds, particularly those based on pyridine, are prevalent in pharmaceuticals due to their ability to form hydrogen bonds and engage in pi-stacking interactions with biological targets. The specific substitution pattern of **5-methoxynicotinic acid** provides a unique structural motif for library synthesis in drug discovery programs.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **5-Methoxynicotinic acid** presents several hazards.^[2]

- H315: Causes skin irritation.^[2]
- H319: Causes serious eye irritation.^[2]
- H335: May cause respiratory irritation.^[2]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.^[1]

Conclusion

5-Methoxynicotinic acid is a well-characterized chemical compound with a stable structure and predictable reactivity. Its physicochemical properties make it suitable for a range of synthetic transformations. The straightforward synthesis from its methyl ester allows for its accessible use as a foundational building block for creating novel chemical entities, particularly in the fields of medicinal chemistry and materials science. Proper safety protocols are essential for its handling due to its irritant properties. This guide provides the core technical information necessary for its effective and safe utilization in a research and development setting.

References

- **5-Methoxynicotinic acid**, min 97%, 10 grams. (n.d.). HDH Pharma Inc.

- **5-Methoxynicotinic acid** - CAS Common Chemistry. (n.d.). CAS, a division of the American Chemical Society.
- **5-Methoxynicotinic acid** | C7H7NO3 | CID 4738390. (n.d.). PubChem, National Institutes of Health.
- 5-METHOXY-NICOTINIC ACID. (2024-04-09). ChemBK.
- **5-Methoxynicotinic acid**, 97% | 20826-03-3. (n.d.). J&K Scientific.
- From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)- Cycloadducts. (2020-03-08). Organic Syntheses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chembk.com [chembk.com]
- 2. **5-Methoxynicotinic acid** | C7H7NO3 | CID 4738390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. calpaclab.com [calpaclab.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. orgsyn.org [orgsyn.org]
- 7. guidechem.com [guidechem.com]
- 8. **5-METHOXY-NICOTINIC ACID** | 20826-03-3 [chemicalbook.com]
- To cite this document: BenchChem. [5-Methoxynicotinic acid chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1366029#5-methoxynicotinic-acid-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com